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Compound of Interest

Compound Name:
4-(2-Chlorophenyl)-4-

oxobutyronitrile

Cat. No.: B1324225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the chemical structure of 4-(2-
Chlorophenyl)-4-oxobutyronitrile. Through a comparative analysis of key spectroscopic data

obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), this document offers objective evidence and detailed experimental

protocols to support the structural elucidation of this compound.

Structural Confirmation through Spectroscopic
Analysis
The structural integrity of 4-(2-Chlorophenyl)-4-oxobutyronitrile is unequivocally confirmed

by a synergistic approach utilizing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each

technique provides a unique and complementary piece of the structural puzzle, culminating in a

definitive validation of the compound's molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of

an organic molecule.
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¹H NMR Analysis: The proton NMR spectrum of 4-(2-Chlorophenyl)-4-oxobutyronitrile is

expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The

protons on the butyronitrile chain, specifically the two methylene groups, will appear as triplets

due to spin-spin coupling with their neighbors. The aromatic protons on the 2-chlorophenyl ring

will present a more complex multiplet pattern in the downfield region of the spectrum due to the

influence of the chloro and keto substituents.

¹³C NMR Analysis: The carbon NMR spectrum provides insight into the number and chemical

environment of the carbon atoms. Key resonances will include those for the carbonyl carbon,

the nitrile carbon, the two distinct methylene carbons of the butyronitrile chain, and the six

carbons of the 2-chlorophenyl ring. The positions of these signals are indicative of their

electronic environments.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

For 4-(2-Chlorophenyl)-4-oxobutyronitrile, the IR spectrum will be characterized by strong

absorption bands corresponding to the C=O (ketone) and C≡N (nitrile) stretching vibrations.

The presence of the aromatic ring will be confirmed by C-H and C=C stretching and bending

vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, further corroborating its structure. The mass spectrum of 4-(2-
Chlorophenyl)-4-oxobutyronitrile will show a molecular ion peak corresponding to its

molecular weight (193.63 g/mol ). The fragmentation pattern will likely involve cleavage

adjacent to the carbonyl group and loss of small neutral molecules, providing additional

structural evidence.[1]

Comparative Spectroscopic Data
To provide a clear comparison, the following tables summarize the expected and observed

spectroscopic data for 4-(2-Chlorophenyl)-4-oxobutyronitrile and a structurally similar

isomer, 4-(4-Chlorophenyl)-4-oxobutanenitrile.

Table 1: ¹H NMR Spectral Data
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Proton Assignment
Expected Chemical Shift (δ, ppm) for 4-(2-

Chlorophenyl)-4-oxobutyronitrile

Aromatic Protons 7.3 - 8.0 (m)

-CH₂-C=O 3.3 - 3.6 (t)

-CH₂-CN 2.8 - 3.1 (t)

Table 2: ¹³C NMR Spectral Data

Carbon Assignment

Expected Chemical Shift (δ,

ppm) for 4-(2-

Chlorophenyl)-4-

oxobutyronitrile

Observed Chemical Shift (δ,

ppm) for 4-(4-

Chlorophenyl)-4-

oxobutanenitrile[1]

C=O ~196 Not Available

Aromatic C-Cl ~132 Not Available

Aromatic C-H 127 - 134 Not Available

Aromatic C-C=O ~138 Not Available

-CH₂-C=O ~35 Not Available

-CH₂-CN ~15 Not Available

C≡N ~118 Not Available

Table 3: FT-IR Spectral Data
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Functional Group

Expected Wavenumber

(cm⁻¹) for 4-(2-

Chlorophenyl)-4-

oxobutyronitrile

Observed Wavenumber

(cm⁻¹) for 4-(4-

Chlorophenyl)-4-

oxobutanenitrile (Vapor

Phase)[1]

C≡N Stretch ~2250 Not Available

C=O Stretch ~1700 Not Available

Aromatic C=C Stretch 1400 - 1600 Not Available

Aromatic C-H Stretch ~3050 Not Available

Table 4: Mass Spectrometry Data

Parameter

Expected Value for 4-(2-

Chlorophenyl)-4-

oxobutyronitrile

Observed Value for 4-(4-

Chlorophenyl)-4-

oxobutanenitrile (GC-MS)[1]

Molecular Ion (M⁺) 193 (and 195 for ³⁷Cl isotope) 193

Key Fragments (m/z) 139 (M-C₃H₄N), 111 (C₆H₄Cl) 139, 111

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a sufficient

number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to

simplify the spectrum to single lines for each unique carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance

(ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

Instrumentation: Record the spectrum using an FT-IR spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or after separation by Gas Chromatography (GC).

Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a quadrupole or

time-of-flight (TOF) analyzer.

Detection: Detect the ions to generate the mass spectrum.

Visualizing the Validation Workflow
The logical flow of the spectroscopic validation process is illustrated in the following diagram.
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Caption: Workflow for the spectroscopic validation of 4-(2-Chlorophenyl)-4-oxobutyronitrile.

Alternative and Complementary Techniques
While NMR, IR, and MS are the primary methods for structural elucidation, other techniques

can provide valuable complementary information.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide an

unambiguous determination of the three-dimensional molecular structure.

Elemental Analysis: This technique determines the elemental composition of the compound,

providing an empirical formula that can be compared with the molecular formula obtained

from mass spectrometry.

Two-Dimensional (2D) NMR Techniques: Experiments such as COSY (Correlation

Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to

establish connectivity between protons and between protons and carbons, respectively,

which is particularly useful for complex molecules.

The combination of these powerful analytical techniques provides a robust and reliable

framework for the structural validation of 4-(2-Chlorophenyl)-4-oxobutyronitrile, ensuring its

identity and purity for research and development applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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